[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLVWJMNRRWYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-fluoro-3-methylphenyl Azide Precursor
The aromatic azide precursor is commonly prepared via diazotization of the corresponding aniline derivative followed by azide substitution:
- Step 1: Dissolve 4-fluoro-3-methylaniline in an acidic aqueous solution (HCl:H2O, 1:1), cool to approximately -5 °C.
- Step 2: Add sodium nitrite solution slowly to form the diazonium salt at low temperature.
- Step 3: Neutralize the reaction mixture with sodium acetate.
- Step 4: Add sodium azide solution slowly while maintaining the low temperature to substitute the diazonium group with an azide group, yielding 4-fluoro-3-methylphenyl azide.
- Step 5: Extract the azide with an organic solvent such as ethyl acetate, dry, and purify.
This method is well-documented for aromatic azide synthesis and ensures the introduction of the azide group necessary for the subsequent cycloaddition step.
Synthesis of the Alkyne Component
The alkyne component bearing the hydroxymethyl group at the 4-position of the triazole is typically prepared by:
- Starting from propargyl alcohol or similar alkyne derivatives.
- Functionalization to introduce groups that will lead to the hydroxymethyl substitution after cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The key step in the synthesis is the CuAAC "click" reaction between the 4-fluoro-3-methylphenyl azide and the alkyne derivative:
- Reaction conditions: Typically performed in a mixture of water and an organic solvent (e.g., t-BuOH/H2O), with CuSO4 and sodium ascorbate as the catalytic system.
- Temperature: Room temperature to mild heating (25–60 °C).
- Time: Several hours until completion monitored by TLC or HPLC.
- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring linking the 4-fluoro-3-methylphenyl group and the hydroxymethyl substituent.
This step is highly regioselective and efficient, yielding the desired triazole scaffold in good to excellent yields.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aromatic azide synthesis | Diazotization, sodium azide substitution (-5 °C) | Quantitative | High purity azide precursor obtained |
| CuAAC cycloaddition | CuSO4, sodium ascorbate, t-BuOH/H2O, RT, 4-6 h | 68–82 | Regioselective 1,4-disubstituted triazole |
| Lithiation and hydroxymethylation | LDA, THF, -78 °C, formaldehyde addition | 60–75 | Efficient introduction of hydroxymethyl group |
Analytical Characterization
- Melting points: Typically in the range of 230–250 °C for related substituted triazoles.
- Purity: Confirmed by HPLC with purity exceeding 95%.
- NMR Spectroscopy: 1H and 13C NMR confirm the triazole ring formation and substitution pattern.
- Mass Spectrometry: Electron impact or ESI-MS confirms molecular weight.
- IR Spectroscopy: Presence of characteristic triazole and hydroxyl group absorptions.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group attached to the triazole ring undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:
| Reagent | Product Formed | Conditions |
|---|---|---|
| Potassium permanganate | Carboxylic acid | Acidic aqueous medium |
| Chromium trioxide | Aldehyde intermediate | Anhydrous environment |
| Hydrogen peroxide | Ketone derivatives | Catalytic metal salts |
Oxidation typically proceeds via radical or two-electron mechanisms, depending on the reagent. For example, potassium permanganate in acidic media converts the hydroxymethyl group to a carboxylic acid through sequential alcohol → aldehyde → acid transformation. Chromium-based oxidants yield aldehydes as intermediates, which can be isolated under anhydrous conditions.
Reduction Reactions
The triazole ring and hydroxymethyl group participate in reduction processes:
Key reducing agents:
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Sodium borohydride (NaBH₄): Selectively reduces carbonyl groups if present in modified derivatives, leaving the triazole ring intact.
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Lithium aluminum hydride (LiAlH₄): Reduces ester or nitrile functionalities in synthetic precursors during multi-step synthesis.
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Catalytic hydrogenation (H₂/Pd-C): Partially reduces the triazole ring to dihydrotriazoles under high-pressure conditions.
Reductive pathways are critical for generating intermediates in pharmaceutical synthesis, such as dihydrotriazole analogs with enhanced bioavailability.
Substitution Reactions
The electron-deficient fluorophenyl ring facilitates nucleophilic aromatic substitution (NAS), while the triazole moiety engages in cross-coupling reactions.
Fluorine Displacement
The para-fluoro group undergoes substitution with nucleophiles:
| Nucleophile | Reagent System | Product Example | Yield (%) |
|---|---|---|---|
| Amines | K₂CO₃/DMSO, 80°C | Arylaminated derivative | 78–85 |
| Thiols | CuI/1,10-phenanthroline | Thioether analogs | 65–72 |
This reactivity is exploited to create structurally diverse analogs for drug discovery .
Triazole Functionalization
The triazole nitrogen atoms participate in:
-
Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append biomolecules .
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Methylation: Reacts with methyl iodide in basic conditions to form N-methylated derivatives.
Case Study: Condensation with Pyrazolones
A 2024 study demonstrated the compound’s utility in synthesizing fused heterocycles :
-
Reaction: Condensation with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
-
Conditions: Ethanol, sodium acetate, 100°C reflux (2 hours).
-
Product: (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (96% yield).
-
Mechanism: Knoevenagel condensation followed by tautomerization .
Stability and Reactivity Trends
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Fluorine effects: The electron-withdrawing fluoro group enhances NAS rates at the para position.
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Steric hindrance: The 3-methyl group slightly reduces substitution efficiency compared to unsubstituted analogs .
-
pH sensitivity: The hydroxyl group undergoes dehydration under strongly acidic conditions, forming a reactive carbocation intermediate.
This compound’s modular reactivity makes it a valuable scaffold in medicinal chemistry and materials science, particularly for designing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
One of the primary applications of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial and fungal strains. The presence of the fluoro group enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Triazole compounds have been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. Studies suggest that [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest .
Drug Delivery Systems
The compound's ability to form stable complexes with metal ions positions it as a useful agent in drug delivery systems. Its incorporation into nanoparticles has shown promise in enhancing the bioavailability of poorly soluble drugs .
Agricultural Applications
Pesticide Development
Due to its biological activity, [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is being explored as a potential pesticide. Its efficacy against plant pathogens could lead to the development of novel fungicides that are less toxic to non-target organisms compared to conventional pesticides .
Herbicide Formulation
The compound's properties may also be leveraged in herbicide formulations. Research indicates that triazole derivatives can inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops .
Material Science Applications
Polymer Chemistry
In material science, [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Nanotechnology
The compound's ability to form stable complexes with various nanoparticles opens avenues for its use in nanotechnology. It can serve as a stabilizing agent or functionalizing agent for nanoparticles used in sensors and electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The substituent on the phenyl ring significantly influences electronic, steric, and solubility properties. Key analogs include:
Hydroxymethyl Group Reactivity
The hydroxymethyl group at C4 is a common feature in bioactive triazoles. For example:
- In Schiff base-linked triazoles (e.g., compounds 74 and 75 in ), the hydroxymethyl group participates in hydrogen bonding, critical for anticancer activity .
- Derivatives like (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol () highlight the group’s role in modifying solubility and crystallinity.
Physical Properties
Anticancer Potential
- Fluorinated triazoles (e.g., compound 74, IC50 = 45.1 µM) show enhanced cytotoxicity compared to non-fluorinated analogs, likely due to improved target binding and metabolic stability .
- The 3-methyl group in the target compound may reduce steric clashes in enzyme active sites compared to bulkier substituents like CF3 .
Biological Activity
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10FN3O
- Molecular Weight : 207.2 g/mol
- CAS Number : 1338949-33-9
- Purity : Minimum 95% .
The biological activity of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is primarily attributed to its interaction with various biological targets. Research indicates that triazole derivatives can modulate signaling pathways involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related compound, ZQL-4c, which contains a triazole moiety similar to [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and blocking the Notch-Akt signaling pathway .
Biological Activity Data
| Activity Type | IC50 (µmol/L) | Cell Line | Mechanism |
|---|---|---|---|
| Antitumor | 0.80 - 2.96 | MDA-MB-231 | Induction of apoptosis via oxidative stress |
| Antitumor | 0.67 - 1.06 | SK-BR-3 | Inhibition of cell cycle progression |
| Anti-inflammatory | 60.56 - 69.15 | Various | Modulation of inflammatory cytokines |
Study on Anticancer Effects
A study published in PMC investigated the effects of ZQL-4c on breast cancer cells. The results indicated that treatment with ZQL-4c led to significant cell death and reduced invasion capabilities in MCF-7 and MDA-MB-231 cells. The compound induced G2/M phase arrest and increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress .
Anti-inflammatory Potential
In another investigation focusing on triazole derivatives, compounds similar to [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol demonstrated promising anti-inflammatory effects with IC50 values comparable to standard treatments like diclofenac sodium . This suggests potential for therapeutic applications in inflammatory diseases.
Q & A
Q. What are the standard synthetic protocols for [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, and how are yields optimized?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A common protocol involves reacting 4-fluoro-3-methylphenyl azide with propargyl alcohol in the presence of Cu(OAc)₂ or immobilized Cu(I) catalysts. For example:
- Procedure : Stir equimolar azide and alkyne in tert-butyl alcohol with 5 mol% Cu(OAc)₂ at 60°C for 12–24 hours. Purify via column chromatography (ethyl acetate/hexane) .
- Yield Optimization : Adjust catalyst loading (5–10 mol%), solvent polarity (e.g., THF vs. t-BuOH), and reaction time. Immobilized Cu(I) catalysts reduce metal contamination and improve reproducibility .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm triazole ring formation (δ ~7.5–8.5 ppm for triazole protons) and methanol group (δ ~4.5–5.0 ppm for -CH₂OH) .
- IR : Absorbance at ~3200–3400 cm⁻¹ (-OH stretch) and ~2100 cm⁻¹ (absence of azide/alkyne peaks post-reaction) .
- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles at triazole N2–N3–C4) using SHELXL .
Q. What are the primary physicochemical properties influencing its research applications?
| Property | Value/Description | Reference |
|---|---|---|
| LogP | ~1.2–1.8 (moderate lipophilicity) | |
| Polar Surface Area | ~60–70 Ų (H-bonding capacity) | |
| Melting Point | 120–125°C (decomposition) | |
| Solubility | Soluble in DMSO, methanol, THF |
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning/disorder) be resolved for this compound?
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize noise .
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered groups . Validate with Rint < 0.05 and GooF ~1.0 .
- Case Study : A 2024 study resolved methanol group disorder using anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis .
Q. What computational methods predict its biological activity or electronic properties?
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina, focusing on triazole-metal interactions and hydrogen bonds with -CH₂OH .
Q. How do structural modifications (e.g., fluorophenyl vs. methyl groups) alter biological activity?
- SAR Analysis : Replace 4-fluoro-3-methylphenyl with pentafluorophenyl () to enhance π-stacking but reduce solubility. Compare IC₅₀ in anti-osteosarcoma assays .
- Data Contradictions : A 2018 study noted conflicting cytotoxicity data (µM vs. nM ranges) due to assay conditions (serum concentration, exposure time) .
Q. What strategies mitigate low reproducibility in click chemistry syntheses?
- Catalyst Screening : Test Cu(I)/Ru(II) catalysts for regioselectivity (1,4- vs. 1,5-triazole) .
- Quality Control : Monitor azide purity via IR (absence of -N₃ peaks at ~2100 cm⁻¹) and quantify residual Cu via ICP-MS (<1 ppm) .
Methodological Guidance for Data Interpretation
Q. How to reconcile conflicting biological activity data across studies?
- Normalization : Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Use ANOVA to compare datasets, accounting for variables like cell line (HeLa vs. MG-63) and solvent (DMSO vs. PBS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
